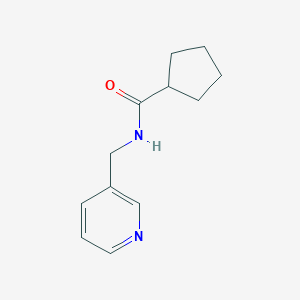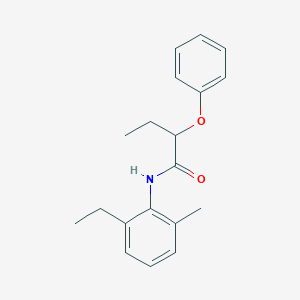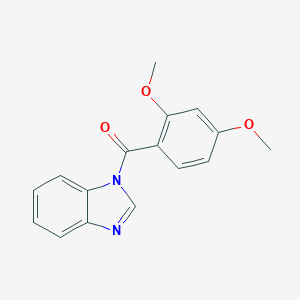![molecular formula C20H30N2O2 B258818 N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory. In addition, activation of the α7 nAChR has been shown to have anti-inflammatory and neuroprotective effects in the CNS.
Biochemical and Physiological Effects:
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and ADHD. In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be mediated by the activation of the α7 nAChR and the subsequent modulation of intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its selectivity for the α7 nAChR, which allows for more specific and targeted studies of this receptor. However, one of the limitations of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its relatively short half-life, which may limit its use in long-term studies.
Direcciones Futuras
There are several potential future directions for the study of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide. One area of interest is the development of new compounds that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide in human clinical trials. Finally, there is also interest in exploring the potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide as a tool for studying the α7 nAChR and its role in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide involves several steps. The first step is the preparation of 4-phenyloxan-4-ylmethylamine, which is then reacted with 2-piperidin-1-ylpropan-1-one to form the desired compound. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
|---|---|
Fórmula molecular |
C20H30N2O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H30N2O2/c1-17(22-12-6-3-7-13-22)19(23)21-16-20(10-14-24-15-11-20)18-8-4-2-5-9-18/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3,(H,21,23) |
Clave InChI |
PEQPXWXFRBSBCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
SMILES canónico |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)
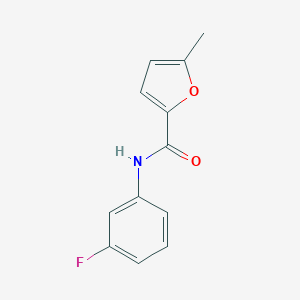
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)
![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
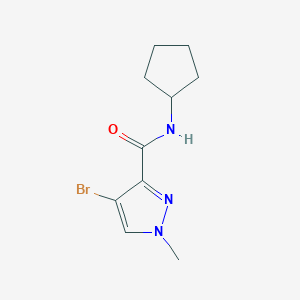
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)
